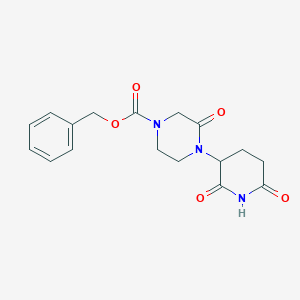
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a piperidine ring, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. The benzyl group is then introduced through a series of reactions that may include nucleophilic substitution and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the desired product from reaction mixtures .
化学反応の分析
Types of Reactions
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate has several scientific research applications, including:
Mass Spectrometry: It is used as an internal standard in mass spectrometry experiments, helping to calibrate and normalize measurements in proteomic analysis.
Enzymatic Studies: The compound is utilized in studying the mechanisms of various enzymes, providing insights into their function and potential therapeutic applications.
作用機序
The mechanism of action of Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, as a substrate for trypsin, it is cleaved at specific peptide bonds, allowing researchers to measure enzyme activity and identify cleavage sites in proteins. This interaction is crucial for understanding enzyme function and developing inhibitors that can modulate enzyme activity.
類似化合物との比較
Similar Compounds
Benzyl (2,6-dioxopiperidin-3-yl)carbamate: This compound shares a similar core structure but lacks the piperazine ring, making it less versatile in certain applications.
Benzyl 2,6-dioxopiperidin-3-ylcarbamate: Another similar compound with a slightly different arrangement of functional groups, affecting its reactivity and applications.
Uniqueness
Benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate stands out due to its combination of a benzyl group, piperidine ring, and piperazine ring. This unique structure provides a versatile platform for various chemical modifications and applications in scientific research. Its ability to serve as a substrate for protease enzymes and an internal standard in mass spectrometry highlights its significance in proteomics and drug discovery .
特性
分子式 |
C17H19N3O5 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
benzyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O5/c21-14-7-6-13(16(23)18-14)20-9-8-19(10-15(20)22)17(24)25-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,21,23) |
InChIキー |
WNNKPLFJIHAKOP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CCN(CC2=O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)

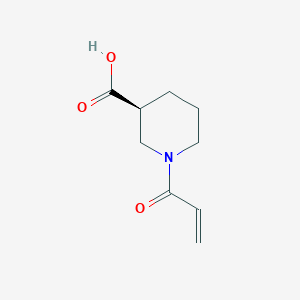
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
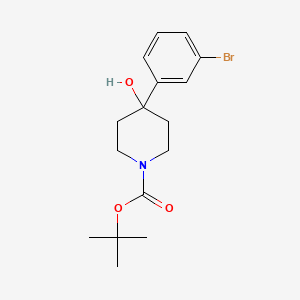

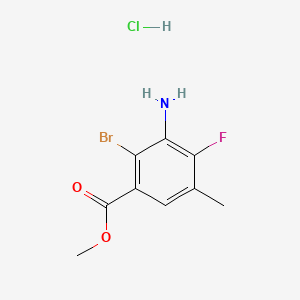

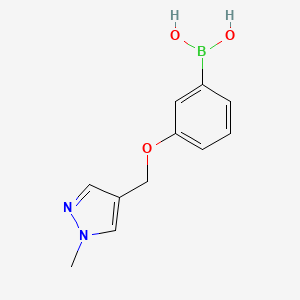
![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
